Cas no 4946-14-9 (Isopropylbenzenethiol)

Isopropylbenzenethiol (C9H12S) is a sulfur-containing aromatic compound characterized by its thiol functional group attached to an isopropyl-substituted benzene ring. This organosulfur compound exhibits notable reactivity due to the presence of the thiol group, making it useful in organic synthesis, particularly in the formation of thioethers and metal-thiolate complexes. Its sterically hindered structure can influence reaction kinetics and selectivity in certain catalytic processes. The compound's properties, including its moderate volatility and distinct odor, are typical of aromatic thiols. It may serve as a building block in pharmaceuticals, agrochemicals, or materials science, where controlled sulfur incorporation is required. Proper handling is essential due to potential sensitivity to oxidation and thiol-related hazards.
Isopropylbenzenethiol structure
Isopropylbenzenethiol structure
Product Name:Isopropylbenzenethiol
CAS No:4946-14-9
MF:C9H12S
MW:152.256581306458
MDL:MFCD00041505
CID:45433
PubChem ID:24878500
Update Time:2025-06-07

Isopropylbenzenethiol Chemical and Physical Properties

Names and Identifiers

    • p-isoPropyl Thiophenol
    • 4-Isopropylthiophenol
    • 4-Isopropylbenzenethiol
    • (4-Isopropyl)Thiophenol
    • 4-Isopropylthiophenolneat
    • 4-propan-2-ylbenzenethiol
    • Isopropylbenzenethiol
    • p-Isopropylbenzenethiol
    • 4-iso-Propylphenyl mercaptan
    • Benzenethiol,p-isopropyl- (6CI)
    • p-Cumenethiol (7CI,8CI)
    • p-Isopropylphenyl mercaptan
    • p-Isopropylthiophenol
    • 4-isoPropyl thiophenol
    • 4-(propan-2-yl)benzene-1-thiol
    • APDUDRFJNCIWAG-UHFFFAOYSA-N
    • Benzenethiol, 4-(1-methylethyl)-
    • 4-(1-METHYLETHYL)BENZENETHIOL
    • p-Cumyl mercaptan
    • PubChem6814
    • 4-isopropyl-thiophenol
    • 4-(Isopropyl)thiophenol
    • 4-Isopropylbenzenethiol #
    • 4-(Prop-2-yl)thiophenol
    • 4-Isopropylphenyl mercaptan
    • 4-iso-Propylphenyl mercapta
    • PS-8913
    • FT-0616795
    • CS-0037685
    • 4946-14-9
    • J-501413
    • SCHEMBL590373
    • A827716
    • EN300-26778
    • AKOS005067378
    • DTXSID20334591
    • MFCD00041505
    • I0596
    • 4-Isopropylbenzenethiol, 95%
    • BP-10008
    • 4-Isopropyl thiophenol 4-iso-Propylphenyl mercaptan
    • W12498
    • DB-051630
    • MDL: MFCD00041505
    • Inchi: 1S/C9H12S/c1-7(2)8-3-5-9(10)6-4-8/h3-7,10H,1-2H3
    • InChI Key: APDUDRFJNCIWAG-UHFFFAOYSA-N
    • SMILES: SC1C=CC(=CC=1)C(C)C
    • BRN: 1906198

Computed Properties

  • Exact Mass: 152.06600
  • Monoisotopic Mass: 151.058146
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 90.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 3.4
  • Topological Polar Surface Area: 1

Experimental Properties

  • Color/Form: Colorless Transparent Liquid
  • Density: 0.979 g/mL at 25 °C(lit.)
  • Boiling Point: 105°C/14mmHg(lit.)
  • Flash Point: 223 °F
  • Refractive Index: n20/D 1.552(lit.)
  • PSA: 38.80000
  • LogP: 3.09870
  • Sensitiveness: Stench
  • Solubility: Uncertain

Isopropylbenzenethiol Security Information

  • Symbol: GHS05 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H302,H312,H314,H332
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 2922 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 20/21/22-34
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: C
  • Safety Term:8
  • Packing Group:III
  • Risk Phrases:R20/21/22; R34
  • Packing Group:III
  • Hazard Level:8
  • HazardClass:8
  • PackingGroup:III
  • Storage Condition:Cold storage

Isopropylbenzenethiol Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Isopropylbenzenethiol Pricemore >>

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Jiangsu Xinsu New Materials Co., Ltd
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:4946-14-9)(4-Isopropyl)thiophenol
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(CAS:4946-14-9)4-异丙基苯硫酚
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Additional information on Isopropylbenzenethiol

Isopropylbenzenethiol (CAS No. 4946-14-9): A Comprehensive Overview

Isopropylbenzenethiol, chemically designated as C₉H₁₁S, is a significant compound in the realm of organic chemistry and pharmaceutical research. With a CAS number 4946-14-9, this thiol derivative of isopropylbenzene has garnered attention due to its unique structural and chemical properties. The compound's molecular structure, featuring a sulfur-hydrogen bond, makes it a versatile intermediate in synthetic chemistry and a potential candidate for various industrial and medicinal applications.

The Isopropylbenzenethiol molecule consists of a phenyl ring substituted with an isopropyl group and a thiol (-SH) functional group. This configuration imparts distinct reactivity, making it valuable in the synthesis of more complex molecules. The thiol group, known for its nucleophilic character, participates in various organic transformations such as oxidation, disulfide formation, and coupling reactions. These attributes have positioned Isopropylbenzenethiol as a subject of interest in both academic research and industrial processes.

In recent years, advancements in chemical biology have highlighted the role of thiols in modulating biological pathways. The CAS No. 4946-14-9 compound has been explored for its potential applications in drug discovery and development. Thiols are well-documented for their ability to interact with biological targets, including enzymes and proteins, often leading to the development of novel therapeutic agents. The presence of the isopropyl group in Isopropylbenzenethiol may influence its binding affinity and specificity, making it a promising scaffold for designing bioactive molecules.

One of the most intriguing aspects of Isopropylbenzenethiol is its utility as a building block in the synthesis of more complex organic compounds. Researchers have leveraged its reactivity to develop novel methodologies for constructing heterocyclic frameworks, which are prevalent in many pharmaceuticals. The compound's ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, has opened up avenues for creating diverse molecular libraries. These libraries are instrumental in high-throughput screening programs aimed at identifying lead compounds for drug development.

The pharmaceutical industry has shown particular interest in thiophene derivatives due to their broad spectrum of biological activities. Isopropylbenzenethiol, with its thiol moiety attached to an aromatic ring, fits into this category of compounds that exhibit potential pharmacological properties. Studies have indicated that derivatives of this compound may possess antimicrobial, anti-inflammatory, and even anticancer effects. While further research is needed to fully elucidate these properties, the preliminary findings are encouraging and warrant deeper investigation.

The synthesis of Isopropylbenzenethiol can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of isopropyliodobenzene with sodium hydrosulfide under controlled conditions. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce the thiol group selectively onto the aromatic ring. These synthetic strategies highlight the compound's adaptability in different chemical contexts and underscore its importance as a synthetic intermediate.

In addition to its pharmaceutical applications, Isopropylbenzenethiol has found utility in materials science. The compound's ability to form coordination complexes with metal ions has been explored for developing new catalysts and functional materials. These complexes often exhibit enhanced catalytic activity due to the synergistic effects between the metal center and the thiol ligand. Such applications demonstrate the versatility of C₉H₁₁S beyond traditional organic synthesis.

The safety profile of Isopropylbenzenethiol is another critical aspect that merits attention. While thiols are generally stable under standard conditions, they can exhibit reactivity under certain circumstances, particularly when exposed to oxidizing agents or strong acids/bases. Proper handling procedures must be followed to ensure safe usage in laboratory settings. Furthermore, environmental considerations should be taken into account during synthesis and disposal to minimize ecological impact.

Recent advancements in green chemistry have prompted researchers to explore sustainable methods for producing Isopropylbenzenethiol. Catalytic processes that minimize waste generation and energy consumption are being developed to align with global sustainability goals. Such innovations not only enhance efficiency but also contribute to reducing the environmental footprint of chemical manufacturing.

The future prospects for Isopropylbenzenethiol appear promising as ongoing research continues to uncover new applications and refine synthetic methodologies. Collaborative efforts between academia and industry will be essential in translating laboratory findings into practical applications that benefit society. As our understanding of molecular interactions deepens, compounds like CAS No. 4946-14-9 will likely play an increasingly pivotal role in addressing complex challenges across multiple domains.

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Jiangsu Xinsu New Materials Co., Ltd
(CAS:4946-14-9)
SFD1573
Purity:99%
Quantity:25KG,200KG,1000KG
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Suzhou Senfeida Chemical Co., Ltd
(CAS:4946-14-9)(4-Isopropyl)thiophenol
sfd21833;1675062
Purity:99.9%/98%
Quantity:200kg/Company Customization
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